molecular formula C12H11NO2S B14274003 2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide CAS No. 167872-29-9

2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide

Cat. No.: B14274003
CAS No.: 167872-29-9
M. Wt: 233.29 g/mol
InChI Key: MAFOOLQOHVYNCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide involves several steps. One common method starts with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base. This is followed by cyclization and water removal under acidic conditions to form the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves forming an amide with aniline using standard conditions via the carboxylic acid and acid chloride .

Chemical Reactions Analysis

2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is a key component of the tricarboxylic acid cycle and the electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby disrupting the electron transport chain . This inhibition leads to the disruption of energy production in fungal cells, ultimately causing their death.

Comparison with Similar Compounds

2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide is unique due to its specific structure and mode of action. Similar compounds include:

Properties

CAS No.

167872-29-9

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide

InChI

InChI=1S/C12H11NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

MAFOOLQOHVYNCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=CO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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